Lactose Octaacetate vs. Maltose Octaacetate: Regioselective Enzymatic Deacetylation Outcome
In a direct head-to-head enzymatic study, lactose octaacetate (a β(1→4)-linked disaccharide) demonstrates precise regioselectivity upon lipase-catalyzed deprotection. This contrasts sharply with the behavior of maltose octaacetate (an α(1→4)-linked disaccharide), which yields a complex, inseparable mixture under identical conditions. This predictability is critical for rational synthetic design [1].
| Evidence Dimension | Regioselectivity of enzymatic deacetylation |
|---|---|
| Target Compound Data | Selective formation of hexaacetates with free hydroxyl groups at C-1 and C-2. |
| Comparator Or Baseline | Maltose Octaacetate: Complex mixture of products. |
| Quantified Difference | Selective vs. Non-selective (Complex mixture) |
| Conditions | Lipase from Aspergillus niger in aqueous buffer/organic solvent; prolonged reaction time. |
Why This Matters
For carbohydrate chemists, this stereochemically driven selectivity ensures that lactose octaacetate can be used as a predictable building block for oligosaccharide synthesis, whereas maltose octaacetate cannot due to its non-selective product profile.
- [1] Gardossi, L., et al. (1999). Enzymatic regioselective deprotection of peracetylated mono- and disaccharides. Journal of Molecular Catalysis B: Enzymatic, 6(1-2), 89-94. View Source
